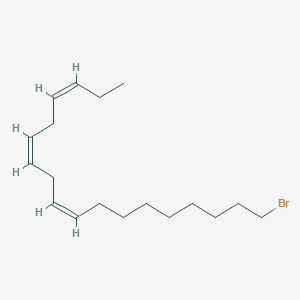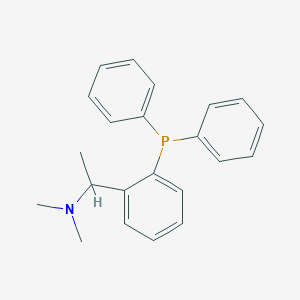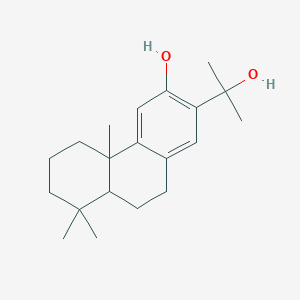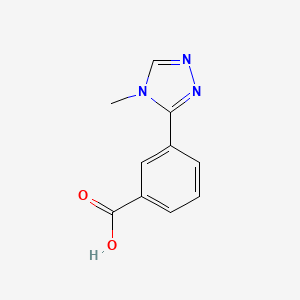
(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- is a compound that belongs to the class of unsaturated hydrocarbons. It is characterized by the presence of three double bonds at the 3rd, 6th, and 9th positions, and a bromine atom attached to the 18th carbon. This compound is known for its role in the pheromone blend of certain moth species, such as the winter moth, Erannis bajaria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- typically involves the use of deuterium-labeled precursors. The process begins with α-linolenic acid, which undergoes chain elongation to form 11Z,14Z,17Z-20:acid. This intermediate is then shortened by α-oxidation to yield 10Z,13Z,16Z-19:acid. Finally, this acid is reduced to an aldehyde and decarbonylated or decarboxylated to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of unsaturated hydrocarbons and the effects of bromine substitution.
Biology: Plays a role in the study of insect pheromones, particularly in moth species.
Industry: Used in the synthesis of other complex organic compounds and materials.
Wirkmechanismus
The mechanism of action of 3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- involves its interaction with specific molecular targets, such as receptors in the pheromone detection pathways of insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in the desired physiological response, such as attracting conspecific males .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9-Octadecatriene, (3Z,6Z,9Z)-: Lacks the bromine atom at the 18th position.
3,6,9-Nonadecatriene, (3Z,6Z,9Z)-: Similar structure but with an additional carbon atom.
Uniqueness
3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its non-brominated counterparts .
Eigenschaften
Molekularformel |
C18H31Br |
|---|---|
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene |
InChI |
InChI=1S/C18H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10H,2,5,8,11-18H2,1H3/b4-3-,7-6-,10-9- |
InChI-Schlüssel |
MTVBMWGRNUSRMU-PDBXOOCHSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCBr |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylate](/img/structure/B12101113.png)
![3-(4-Chlorophenyl)-6,7,8,9-tetrahydro-5H-thiazolo[3,2-a]azepin-4-ium bromide](/img/structure/B12101124.png)
![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12101126.png)

![4-Amino-5-[[1-[[4-amino-1-[[8-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12101133.png)
![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)

